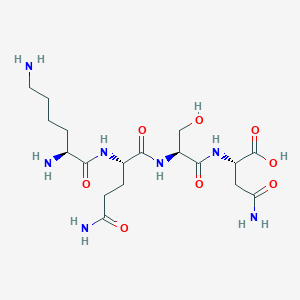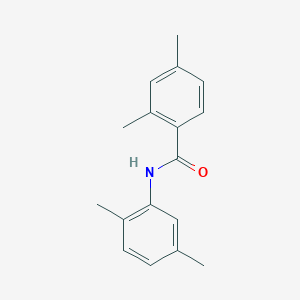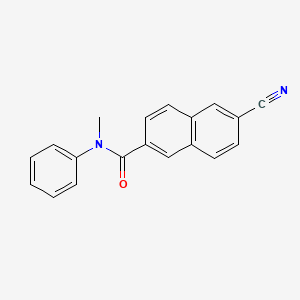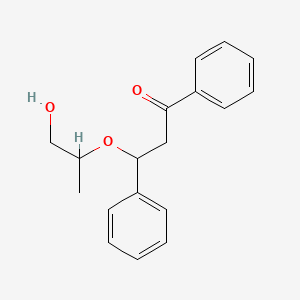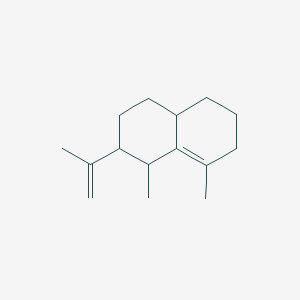
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals This particular compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a piperidinylmethyl group attached to the indole core
Méthodes De Préparation
The synthesis of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base.
Addition of the Piperidinylmethyl Group: The final step involves the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the removal of the sulfonyl group or reduction of the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, potassium carbonate). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and phenylsulfonyl groups can enhance its binding affinity and specificity towards these targets. The piperidinylmethyl group may contribute to its solubility and bioavailability. Detailed studies on its mechanism of action involve techniques such as molecular docking, enzyme inhibition assays, and cell-based assays.
Comparaison Avec Des Composés Similaires
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can be compared with other similar compounds, such as:
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-methyl-: Lacks the piperidinylmethyl group, which may affect its solubility and bioavailability.
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-: Has a different position of the piperidinylmethyl group, potentially altering its binding affinity and specificity.
1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-morpholinylmethyl)-: Contains a morpholine ring instead of a piperidine ring, which may influence its chemical reactivity and biological activity.
The uniqueness of 1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
651334-94-0 |
|---|---|
Formule moléculaire |
C20H21ClN2O2S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-4-chloro-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H21ClN2O2S/c21-17-9-4-10-18-20(17)19(26(24,25)16-7-2-1-3-8-16)14-23(18)13-15-6-5-11-22-12-15/h1-4,7-10,14-15,22H,5-6,11-13H2 |
Clé InChI |
DDEQESRKJMZERZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
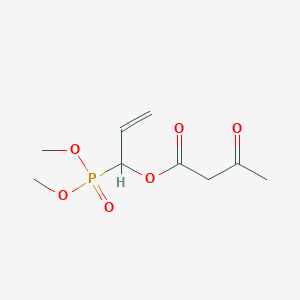
acetyl chloride](/img/structure/B12525964.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide](/img/structure/B12525974.png)
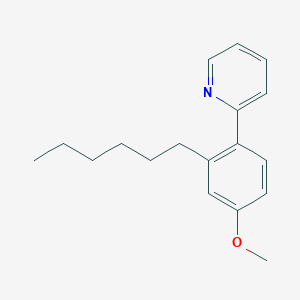
![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
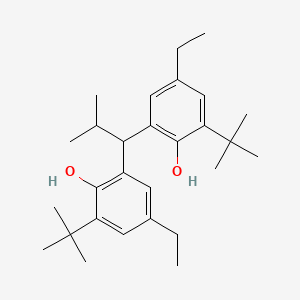
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
